2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a quinazoline core and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of a quinazoline derivative with a furan-containing reagent. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with furan-2-carbaldehyde in the presence of a suitable catalyst under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The furan moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives and substituted furan compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the furan moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-1,4-dihydroquinazolin-3-yl)-N-phenyl benzamide: Similar structure but with a phenyl group instead of a furan moiety.
3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide group.
Uniqueness
2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both a quinazoline core and a furan moiety, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13(16-8-10-4-3-7-22-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLGZFQKJGGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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